![molecular formula C22H22N2O5 B2500692 benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate CAS No. 1705057-81-3](/img/structure/B2500692.png)
benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate
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Overview
Description
Scientific Research Applications
Sigma Receptor Ligands
Compounds related to benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate have been synthesized and evaluated for their affinity and selectivity towards sigma receptors. These compounds have demonstrated subnanomolar affinity and preference for the sigma 2 binding site, with variations in the N-substituent affecting both affinity and selectivity. Structural modifications, such as the introduction of substituents in the benzene ring or changing the isobenzofuran moiety, significantly impact their binding properties. This research indicates potential applications in designing selective sigma receptor ligands for therapeutic use (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Activity
The N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] were synthesized and found to possess marked, species-specific diuretic and antihypertensive activity in rats. This study demonstrates the potential of these compounds in treating hypertension and related conditions (Klioze & Novick, 1978).
Central Nervous System Agents
Research on spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents explored the synthesis and biological evaluation of these compounds. Studies highlighted the importance of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety for optimal antitetrabenazine activity, which is a common property of antidepressants. Modifications to this core structure affected the compounds' activity, providing insights into designing new CNS agents (Bauer et al., 1976).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound would depend on its targets, which are currently unknown.
Result of Action
Benzofuran derivatives have been shown to have various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-19(13-23-21(27)28-14-16-7-2-1-3-8-16)24-12-6-11-22(15-24)18-10-5-4-9-17(18)20(26)29-22/h1-5,7-10H,6,11-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWKUGZLTIBBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CNC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}ethyl)carbamate |
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